molecular formula C17H20N6O2 B2675758 (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-11-8

(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2675758
CAS RN: 2034280-11-8
M. Wt: 340.387
InChI Key: OYDWGBWKXGOOBI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a triazole ring, a pyrazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions such as hydrogen bonding, which can influence the compound’s biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan, triazole, pyrazine, and piperazine rings. These groups can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound more polar, potentially affecting its solubility in various solvents .

Scientific Research Applications

Neurokinin-3 (NK-3) Receptor Antagonist

Fezolinetant is known to be a selective antagonist for the neurokinin-3 (NK-3) receptor . This means it can block the action of neurokinin-3, a substance in the body involved in transmitting nerve impulses. This property could make it useful in the treatment of certain neurological conditions.

Treatment of Vasomotor Symptoms

Fezolinetant has been studied for its potential use in treating vasomotor symptoms associated with menopause, such as hot flashes . By blocking the NK-3 receptor, it may help to alleviate these symptoms.

Potential Use in Material Science

The triazolo[4,3-a]pyrazin-8-yl group in the compound is known to exhibit excellent electron-transport and hole-blocking properties . This makes the compound potentially useful in material science applications, particularly in the development of organic materials.

Use in Synthesis of Other Compounds

Fezolinetant could potentially be used as a starting material or intermediate in the synthesis of other complex compounds . Its unique structure could make it valuable in the development of new pharmaceuticals or other chemical products.

Potential Anticancer Properties

Some compounds with a 1,2,4-triazolo[4,3-a]pyrazin-8-yl structure have shown cytotoxic activities against certain cancer cell lines . While more research is needed, this suggests that Fezolinetant could potentially have applications in cancer treatment.

Use in Energetic Materials

While not directly related to Fezolinetant, compounds with similar structures have been studied for their use in energetic materials . These are substances with a high amount of stored chemical energy that can be released, and they are used in applications like propellants, explosives, and pyrotechnics.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the diverse activities of similar compounds, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-10-14(12(2)25-11)17(24)22-8-6-21(7-9-22)15-16-20-19-13(3)23(16)5-4-18-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWGBWKXGOOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

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